(1S)-1-(2,6-Dichlorophenyl)propylamine hydrochloride - 1391577-48-2

(1S)-1-(2,6-Dichlorophenyl)propylamine hydrochloride

Catalog Number: EVT-3011165
CAS Number: 1391577-48-2
Molecular Formula: C9H12Cl3N
Molecular Weight: 240.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (1S)-1-(2,6-Dichlorophenyl)propylamine hydrochloride can be achieved through various methods. One common approach involves the resolution of racemic 1-(2,6-Dichlorophenyl)propylamine using a chiral resolving agent, typically a chiral acid like (+)-tartaric acid. [] This process leads to the formation of diastereomeric salts that can be separated by fractional crystallization. Subsequent treatment with a base liberates the desired (1S)-enantiomer. []

Chemical Reactions Analysis

(1S)-1-(2,6-Dichlorophenyl)propylamine hydrochloride primarily participates in reactions involving its amine group. As a resolving agent, it reacts with racemic mixtures of chiral acids to form diastereomeric salts, enabling their separation. [] The amine group can also undergo typical reactions like acylation, alkylation, and condensation reactions, allowing for further derivatization.

Applications

The primary application of (1S)-1-(2,6-Dichlorophenyl)propylamine hydrochloride is as a chiral resolving agent in organic synthesis. [] It is specifically used for the resolution of racemic carboxylic acids, enabling the isolation of individual enantiomers. This resolution process is crucial in various fields, including:

LY3154207 (3)

Compound Description: LY3154207 is a novel, potent, and subtype-selective dopamine D1 positive allosteric modulator (PAM) with minimal allosteric agonist activity. [] Preclinical studies have shown LY3154207 has a distinct pharmacological profile compared to orthosteric agonists, lacking a bell-shaped dose-response relationship or tachyphylaxis. [] LY3154207 has advanced to phase 2 clinical trials for Lewy Body Dementia. []

2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (DETQ)

Compound Description: DETQ is a positive allosteric modulator (PAM) of the dopamine D1 receptor. [] In HEK293 cells expressing the human D1 receptor, DETQ significantly increased the receptor's sensitivity to dopamine, shifting the cAMP response curve 21-fold to the left. [] DETQ displays weak allosteric agonist activity, reaching approximately 12% of dopamine's maximal response. [] Notably, DETQ exhibits selectivity for the human D1 receptor, showing 30-fold lower potency at rat and mouse D1 receptors and no activity at the human D5 receptor. [] DETQ displayed a favorable pharmacological profile in an hD1 knock-in mouse model, inducing sustained increases in locomotor activity without causing stereotypy or tachyphylaxis, unlike typical D1 agonists. [] Further research identified arginine-130 in the D1 receptor's intracellular loop 2 (IC2) as crucial for DETQ's potentiating effect. []

N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide (CID 2886111)

Compound Description: CID 2886111 serves as a reference D1 positive allosteric modulator (PAM) in studies exploring the binding site of DETQ. [] While both CID 2886111 and DETQ allosterically modulate the dopamine D1 receptor, they exhibit distinct binding sites. [] This difference is evidenced by the lack of impact on CID 2886111's activity when specific mutations known to affect DETQ's potency are introduced in the D1 receptor. [] Notably, co-administration of CID 2886111 and DETQ leads to a supra-additive response even in the absence of dopamine, indicating their simultaneous binding to the D1 receptor at different allosteric sites. []

N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (Sertraline Imine)

Compound Description: Sertraline imine is a crucial intermediate in the synthesis of Sertraline hydrochloride, a widely used antidepressant. []

(1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Mandelate

Compound Description: This compound is a key intermediate in the synthesis of Sertraline hydrochloride, a potent antidepressant. []

2-(2, 6-dichlorophenyl-l-amino)-imidazoline hydrochloride (ST-155)

Compound Description: ST-155 is an antihypertensive drug structurally similar to tolazoline. [] Unlike tolazoline, ST-155 does not exhibit adrenergic α-receptor blocking activity. [] Clinical trials demonstrate ST-155's efficacy in lowering blood pressure in hypertensive patients who have not responded to other antihypertensive treatments. [] ST-155's mechanism of action involves reducing peripheral vascular resistance and cardiac work. []

3-(2,6-dichlorophenyl)-5-(1-pyrrolidone)-2,3-isoxazoline

Compound Description: This compound demonstrates broad-spectrum fungicidal activity and exhibits exceptional efficacy against Rhizoctonia solani, achieving a 95.8% inhibition rate at tested concentrations. []

3-amino-4-[3-(3-[2,6-14C]-piperidinomethylphenoxy) propylamino]-1,2,5-thiadiazole hydrochloride

Compound Description: This compound is recognized as a histamine H2-receptor antagonist. []

N-2,6-dichloro-aralkyl-2-aminoindane (Compound 4)

Compound Description: Compound 4 is a designed molecule with potential agonistic activity on the central dopaminergic system, specifically targeting the basal ganglia. [] It was synthesized based on pharmacophoric approximations of prodrugs aimed at restoring dopaminergic transmission homeostasis, potentially beneficial in treating Parkinson's disease. [] Pharmacological evaluations in male Sprague Dawley rats demonstrated Compound 4's agonistic activity on central dopaminergic mechanisms. [] Notably, Compound 4 exhibits selectivity for basal ganglia-related stereotyped behavior responses over those associated with limbic structures. []

N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine hydrochloride (LON-954)

Compound Description: LON-954, a synthetic benzylimidolylurea derivative, is a known tremorogenic agent. [] Its mechanism of action differs from oxotremorine, another tremorogenic compound, as it does not involve central cholinergic pathways. [] LON-954 exhibits a biphasic effect on rat diaphragm preparations: at lower concentrations, it facilitates indirect twitch responses, whereas at higher concentrations, it induces a graded blockade. []

{[(2R) -7- (2,6- dichlorophenyl) -5-fluoro-2,3-dihydro-1-benzofuran-2-yl] methyl} amine hydrochloride

Compound Description: This compound is a polymorph of {[(2R) -7- (2,6- dichlorophenyl) -5-fluoro-2,3-dihydro-1-benzofuran-2-yl] methyl} amine hydrochloride, specifically identified as polymorph I. [] Polymorphs are different crystalline forms of the same molecule, exhibiting variations in physical properties like solubility, melting point, and stability, despite having the same chemical structure.

3-(2-guanidinoethyl) 5-isopropyl 2,6-dimethyl-1,4-dihydro-4-(2,3-dichlorophenyl)pyridine-3,5-dicarboxylate (Compound 9)

Compound Description: This compound exhibits calcium channel antagonist properties, albeit with significantly lower potency compared to the reference drug nifedipine. []

3-[2-(S-methylisothioureidoethyl)] 5-isopropyl 2,6-dimethyl-1,4-dihydro-4-(2,3-dichlorophenyl)pyridine-3,5-dicarboxylate hydrochloride (Compound 12)

Compound Description: This compound exhibits calcium channel antagonist properties but with significantly lower potency compared to the reference drug nifedipine. []

N′-Propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine dihydrochloride (Pramipexole)

Compound Description: Pramipexole is a dopamine agonist commonly used in treating Parkinson's disease and restless leg syndrome. [] It acts primarily on dopamine D2 and D3 receptors. [] Studies show that food restriction can alter the pharmacological and behavioral responses to pramipexole, enhancing its locomotor-stimulatory effects while suppressing yawning behavior. [] This suggests that food restriction might lead to sensitization of the dopamine D2 receptor, thereby augmenting pramipexole's effects. []

3-[4-(4-chlorophenyl)-4-hydroxypiperidin-l-yl]methyl-1H-indole (L741,626)

Compound Description: L741,626 is a potent and selective dopamine D2 receptor antagonist. [] It effectively reverses the suppression of dopamine agonist-induced yawning in food-restricted rats, suggesting a role in counteracting D2 receptor sensitization. [] Its selectivity for D2 receptors is highlighted by its ability to restore yawning behavior without affecting penile erection, a response mediated by D3 receptors. [] These findings underline the importance of L741,626 as a pharmacological tool for dissecting the specific roles of D2 receptors in dopaminergic pathways, particularly in the context of food restriction and potential therapeutic implications.

N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide hydrochloride (PG01037)

Compound Description: PG01037 acts as a selective dopamine D3 receptor antagonist. [, ] It effectively blocks both penile erection and yawning induced by D2-like agonists, highlighting the D3 receptor's involvement in these responses. [] PG01037's selectivity for D3 receptors is further emphasized by its lack of effect on other behavioral responses mediated by different dopamine receptor subtypes. []

(αS)-N-[(1S)-3-amino-1-[[(phenylmethyl)amino]carbonyl]propyl]-α-[[[[[1-(2,6-dichlorophenyl)methyl]-3-(1-pyrrolidinylmethyl)-1H-indazol-6-yl]amino]carbonyl]amino]-3,4-difluorobenzenepropanamide (RWJ-58259)

Compound Description: RWJ-58259 is a selective antagonist of protease-activated receptor-1 (PAR-1). [, ] Studies using cynomolgus monkeys, whose platelet PAR expression profile resembles that of humans, show that RWJ-58259 effectively inhibits thrombin-induced platelet aggregation without affecting thrombin's proteolytic activity. [] This selectivity for PAR-1 makes it a potential therapeutic candidate for thrombotic disorders. [] RWJ-58259 also exhibits anti-angiogenic properties by suppressing endothelial cell growth and inducing apoptosis, further expanding its therapeutic potential. []

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboximide hydrochloride (SR141716A)

Compound Description: SR141716A acts as a selective antagonist for the cannabinoid receptor type 1 (CB1). [18-21] It effectively blocks the effects of Δ9-tetrahydrocannabinol (Δ9-THC) but not those of methanandamide, suggesting distinct mechanisms of action for these cannabinoids. [, ] SR141716A does not affect the antinociceptive effects of nonsteroidal anti-inflammatory drugs (NSAIDs). []

(1S-cis)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (Sertraline hydrochloride)

Compound Description: This compound, commonly known as Sertraline hydrochloride, is a widely prescribed antidepressant medication. [, ] It belongs to the selective serotonin reuptake inhibitor (SSRI) class and is used to treat various psychiatric disorders, including major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder. [, ]

N-((1S)-endo-1,3,3-trimethyl bicyclo heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide) (SR144528)

Compound Description: SR144528 functions as a selective antagonist for the cannabinoid receptor type 2 (CB2). [18-21] Unlike SR141716A, it only partially blocks the effects of Δ9-THC and does not affect methanandamide's actions. [, ] Similar to SR141716A, it does not influence the antinociceptive properties of NSAIDs. []

Properties

CAS Number

1391577-48-2

Product Name

(1S)-1-(2,6-Dichlorophenyl)propylamine hydrochloride

IUPAC Name

(1S)-1-(2,6-dichlorophenyl)propan-1-amine;hydrochloride

Molecular Formula

C9H12Cl3N

Molecular Weight

240.55

InChI

InChI=1S/C9H11Cl2N.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H/t8-;/m0./s1

InChI Key

RYFPZKXDFHRLEQ-QRPNPIFTSA-N

SMILES

CCC(C1=C(C=CC=C1Cl)Cl)N.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.